![molecular formula C22H20ClN3O4 B1253356 2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)
2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-[4-[2-(4-chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a member of pyrrolidines.
Scientific Research Applications
Reductive Heck Reactions
The compound has been utilized in reductive Heck reactions. A study demonstrates its effectiveness in C–C coupling reactions under reductive Heck conditions, showing its potential in organic synthesis and pharmaceutical research (Atbakar, Topbastekin, & Ocal, 2016).
Structural and Theoretical Studies
Structural and theoretical studies on derivatives of this compound have been reported. These studies include the examination of supramolecular interactions and single-crystal structural characteristics, providing insights into the design of new derivatives with specified structures (Tan et al., 2020).
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Research has been conducted on the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from this compound. These studies contribute to the development of new synthetic pathways in chemical research (Tan et al., 2016).
Molecular Structure Analysis
Studies on the molecular structures of isomeric compounds related to this chemical have been performed, highlighting the differences in their conformations and the implications for their chemical properties and applications (Li et al., 2005).
Tumor Necrosis Factor Alpha Production-Enhancing Activity
Phenylphthalimides derived from this compound have been explored for their effects on tumor necrosis factor alpha production, indicating potential applications in cancer research and therapy (Shibata et al., 1996).
Herbicide Synthesis
The compound has been used in the efficient synthesis of key intermediates for novel herbicides, demonstrating its relevance in agricultural chemistry (Hosokawa & Yoshida, 2003).
Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues
Research has been conducted on the synthesis of new polysubstituted isoindole-1,3-dione analogues from this compound, contributing to the development of new chemical entities (Tan et al., 2014).
properties
Product Name |
2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
---|---|
Molecular Formula |
C22H20ClN3O4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[4-[2-(4-chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H20ClN3O4/c23-15-7-5-14(6-8-15)11-12-24-19-10-9-16(13-20(19)26(29)30)25-21(27)17-3-1-2-4-18(17)22(25)28/h1-2,5-10,13,17-18,24H,3-4,11-12H2 |
InChI Key |
ZLAMWOTWAMBKOV-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NCCC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NCCC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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